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molecular formula C13H20O3 B8457573 1,2-Dimethoxy-2-methyl-3-benzyloxypropane CAS No. 58021-04-8

1,2-Dimethoxy-2-methyl-3-benzyloxypropane

Cat. No. B8457573
M. Wt: 224.30 g/mol
InChI Key: AIFUGVTVGLUTBU-UHFFFAOYSA-N
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Patent
US03993698

Procedure details

1-(Benzyloxymethyl)-1-methylethane-1,2-diol (10 g) and sodium hydride (1.2 g) were stirred together in dimethyl formamide (50 ml) for 12 h; the reaction mixture was then treated with methyl iodide (7.1g) and again stirred for 4 h. The reaction product was then stripped at 100°/1 mm and the residue purified by chromatography on silica gel eluted with 9/1 methylene chloride/ether to give a small forerun of 1,2-dimethoxy-2-methyl-3-benzyloxypropane and then 11 g 1-methoxy-3-benzyloxy-2-methylpropan-2-ol as a colourless oil. The structure was confirmed by n.m.r. techniques.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([CH3:14])(O)[CH2:11][OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:17]I.CN(C)[CH:21]=[O:22]>>[CH3:17][O:12][CH2:11][C:10]([O:22][CH3:21])([CH3:14])[CH2:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CO)(O)C
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
again stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then stripped at 100°
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with 9/1 methylene chloride/ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCC(COCC1=CC=CC=C1)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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